molecular formula C18H20N2O3S B5230365 N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B5230365
M. Wt: 344.4 g/mol
InChI Key: DVHVEWUXTBVNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as BOPP, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BOPP is a white crystalline powder that is soluble in organic solvents and water.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and replication. N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the growth of cancer cells. N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been found to inhibit the activity of HIV reverse transcriptase, which is involved in the replication of the virus.
Biochemical and Physiological Effects:
N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been found to inhibit the production of reactive oxygen species, which can cause damage to cells. In addition, N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to reduce inflammation, which is involved in a number of diseases.

Advantages and Limitations for Lab Experiments

N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent biological activity. However, N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide also has some limitations. It is relatively unstable in solution and can degrade over time. In addition, N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is the development of N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide derivatives that exhibit improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, which may lead to the development of new therapeutic agents. Finally, the use of N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in combination with other drugs may lead to the development of more effective treatments for cancer, HIV, and other diseases.

Synthesis Methods

The synthesis of N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of piperidine-2,6-dione with benzylamine followed by the reaction of the resulting product with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by recrystallization to obtain pure N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide.

Scientific Research Applications

N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-benzyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

IUPAC Name

N-benzyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18-8-4-5-13-20(18)16-9-11-17(12-10-16)24(22,23)19-14-15-6-2-1-3-7-15/h1-3,6-7,9-12,19H,4-5,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHVEWUXTBVNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide

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